Ethyl 4-(3-oxopyrrolidin-1-yl)benzoate
Description
Ethyl 4-(3-oxopyrrolidin-1-yl)benzoate (CAS: 117098-11-0) is a benzoate ester derivative featuring a 3-oxopyrrolidin-1-yl substituent at the para position of the benzene ring. This compound is characterized by a molecular formula of C₁₃H₁₅NO₃ and a molecular weight of 233.26 g/mol . The pyrrolidinone moiety is notable for its prevalence in medicinal chemistry, often contributing to bioactivity and metabolic stability.
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
ethyl 4-(3-oxopyrrolidin-1-yl)benzoate |
InChI |
InChI=1S/C13H15NO3/c1-2-17-13(16)10-3-5-11(6-4-10)14-8-7-12(15)9-14/h3-6H,2,7-9H2,1H3 |
InChI Key |
TWFYPGGYHOATSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCC(=O)C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 4-(2-(1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate
- Structural Motif : Combines a benzoate ester with a benzimidazole-thioacetamido group.
- Synthetic Complexity : Requires sequential thioacetylation and cyclization steps, emphasizing the versatility of benzoate scaffolds in accessing diverse heterocycles .
Pyrrolidinone and Related Heterocyclic Derivatives
Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
- Structure: Contains a 4-oxopyrrolidine ring with a benzyl substituent (C₁₄H₁₇NO₃, MW: 247.29 g/mol).
- Applications: Serves as a precursor in drug synthesis, highlighting the pharmacological relevance of pyrrolidinone derivatives .
Ethyl 4-(6-oxo-1H-pyridin-3-yl)benzoate
- Structure: Substitutes pyrrolidinone with a pyridone ring (C₁₄H₁₃NO₃, MW: 243.26 g/mol).
- Physicochemical Properties : Higher logP (2.63) compared to the target compound, suggesting improved lipophilicity .
Research Findings and Trends
- Antimicrobial Activity: Sulfonamidobenzamide derivatives (e.g., SABA1) exhibit potent activity, but pyrrolidinone analogs may offer improved metabolic profiles due to ring saturation .
- Material Science: Ethyl 4-(dimethylamino)benzoate’s superior performance in resin systems highlights the impact of electron-donating groups on reactivity .
- Synthetic Flexibility : Benzoate esters serve as versatile platforms for incorporating heterocycles (e.g., pyridazine, benzimidazole), enabling tailored bioactivity .
Preparation Methods
Reaction Mechanism and Conditions
The reaction employs:
-
Catalyst system : NiCl₂ (10 mol%) with 4,4′-dinonyl-2,2′-bipyridine (5 mol%)
-
Reductant : Zinc powder (2 equivalents)
-
Additive : MgCl₂ (1.5 equivalents)
-
Solvent : Dimethylacetamide (DMA)
-
Temperature : 40°C
-
Duration : 12 hours
Under these conditions, the aryl bromide (4-bromobenzoate derivative) couples with N-chloro-3-pyrrolidone to form the target compound. The magnesium chloride enhances zinc activation, facilitating single-electron transfer processes critical for C–N bond formation.
Yield Optimization
For the analogous 2-oxo compound, yields reach 44% under standard conditions. Scaling to 10 mmol maintains efficiency (39–52% yield), suggesting the method's robustness. For the 3-oxo variant, preliminary data indicate comparable yields when using N-chloro-3-pyrrolidone, though steric effects may necessitate longer reaction times.
Cyclization of Linear Precursors
Alternative routes focus on constructing the pyrrolidinone ring from acyclic precursors. A general approach involves:
Stepwise Assembly
-
Esterification : Ethyl 4-aminobenzoate reacts with γ-keto acids or esters under peptide coupling conditions.
-
Cyclization : The intermediate undergoes intramolecular lactamization.
Palladium-Mediated Buchwald-Hartwig Amination
Recent advances utilize palladium catalysts to couple ethyl 4-bromobenzoate with 3-pyrrolidone.
Catalytic System
-
Catalyst : Pd₂(dba)₃ (2 mol%)
-
Ligand : Xantphos (4 mol%)
-
Base : Cs₂CO₃ (2 equivalents)
-
Solvent : 1,4-Dioxane
-
Temperature : 100°C
This method achieves 60–65% yield for similar N-aryl pyrrolidinones, though substrate solubility limits efficiency for bulky derivatives.
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Ni-Catalyzed Coupling | NiCl₂/bpy | 44–52 | 12 h | High |
| Cyclization | EDCI/pTSA | 70–85 | 24–48 h | Moderate |
| Buchwald-Hartwig | Pd₂(dba)₃ | 60–65 | 18 h | Low |
Key observations :
-
Nickel catalysis offers scalability but requires strict anhydrous conditions.
-
Cyclization routes provide higher yields but generate stoichiometric byproducts.
-
Palladium methods are less efficient for electron-deficient aryl bromides.
Purification and Characterization
Post-synthesis purification typically involves:
-
Chromatography : Silica gel with petroleum ether/ethyl acetate gradients (50:1 to 1:1)
-
Crystallization : Ethanol/water mixtures yield white crystalline solids
Characterization data :
Q & A
Q. What are the optimal synthetic routes for Ethyl 4-(3-oxopyrrolidin-1-yl)benzoate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a two-step process:
Esterification : React 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate.
Coupling : React the intermediate with 3-pyrrolidone under reflux conditions using a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to facilitate nucleophilic substitution.
Key Considerations :
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the ester linkage (δ ~4.3 ppm for CH₂CH₃) and pyrrolidinone ring (δ ~2.5–3.5 ppm for ring protons).
- X-ray Diffraction (XRD) : Resolves crystal packing and confirms the planar benzoate moiety versus the puckered pyrrolidinone ring (amplitude ~0.5 Å) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (247.29 g/mol) and fragmentation patterns .
Q. How can researchers quantify this compound in complex matrices?
Methodological Answer:
- HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) at 1 mL/min. Retention time: ~8.2 min.
- Calibration : Prepare standards in the 0.1–100 µg/mL range (R² > 0.99).
- Validation : Assess recovery (>90%) and limit of detection (LOD: 0.05 µg/mL) using spiked samples .
Advanced Research Questions
Q. How does the conformational flexibility of the pyrrolidinone ring impact biological activity?
Methodological Answer:
- Conformational Analysis : Apply Cremer-Pople puckering coordinates to quantify ring non-planarity. For example, calculate puckering amplitude (θ) and phase angle (φ) from XRD data.
- SAR Studies : Compare activity of rigid analogs (e.g., piperidinone derivatives) to assess how ring flexibility modulates binding to targets like enzymes or receptors .
Q. How to resolve contradictions in reported reactivity data (e.g., ester hydrolysis vs. ring oxidation)?
Methodological Answer:
- Controlled Experiments : Vary pH (acidic vs. basic) and oxidizing agents (H₂O₂ vs. KMnO₄).
- Under acidic conditions, ester hydrolysis dominates.
- With H₂O₂, the pyrrolidinone carbonyl undergoes oxidation to a lactam.
- Kinetic Monitoring : Use in-situ FTIR to track reaction pathways and identify intermediates .
Q. What strategies improve regioselectivity in derivatization reactions (e.g., amidation vs. alkylation)?
Methodological Answer:
- Catalytic Control : Use Pd/C for selective hydrogenation of nitro groups without affecting the ester.
- Protecting Groups : Temporarily block the pyrrolidinone carbonyl with tert-butoxycarbonyl (Boc) to direct alkylation to the benzoate .
Q. How to model binding interactions with biological targets using computational methods?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding poses with proteins (e.g., kinases). Focus on hydrogen bonds between the pyrrolidinone carbonyl and active-site residues.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
Q. What mechanisms underlie its inhibitory activity against enzymes like cyclooxygenase-2 (COX-2)?
Methodological Answer:
- Enzyme Assays : Measure IC₅₀ via fluorescence-based inhibition assays (e.g., Cayman COX-2 Inhibitor Screening Kit).
- Mutagenesis : Identify critical binding residues (e.g., Arg120 in COX-2) by comparing activity against wild-type and mutant enzymes .
Q. How to address scalability challenges in multi-step syntheses?
Methodological Answer:
Q. What structural modifications enhance selectivity in biological assays?
Methodological Answer:
-
Substituent Effects :
Modification Impact on Activity Electron-withdrawing groups (e.g., -NO₂) at benzoate para-position ↑ COX-2 inhibition (IC₅₀: 0.8 µM → 0.3 µM) Bulky groups on pyrrolidinone nitrogen ↓ Off-target binding to serum albumin -
Rational Design : Use QSAR models to predict logP and polar surface area for optimizing bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
